molecular formula C15H17N3O4S B11255694 ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11255694
M. Wt: 335.4 g/mol
InChI Key: IHBLCTSENKFJPR-UHFFFAOYSA-N
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Description

Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the phenyl and sulfamoyl groups. One common method involves the reaction of ethyl 3-amino-1H-pyrazole-5-carboxylate with phenyl(prop-2-en-1-yl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving higher yields and purity while reducing the reaction time and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl sulfoxide or sulfone derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenyl sulfoxide or sulfone, while reduction of the sulfamoyl group can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find use in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

    Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-phosphate: Similar structure but with a phosphate group instead of a carboxylate group.

Uniqueness

Ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the phenyl, sulfamoyl, and pyrazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 5-[phenyl(prop-2-enyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C15H17N3O4S/c1-3-10-18(12-8-6-5-7-9-12)23(20,21)14-11-13(16-17-14)15(19)22-4-2/h3,5-9,11H,1,4,10H2,2H3,(H,16,17)

InChI Key

IHBLCTSENKFJPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

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